2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride
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Overview
Description
2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride is a synthetic compound that features a unique structure combining an amino acid with a chlorinated oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride typically involves the following steps:
Formation of the Oxazoline Ring: The initial step involves the cyclization of a suitable precursor to form the oxazoline ring. This can be achieved through the reaction of an amino alcohol with a chlorinated carboxylic acid under acidic conditions.
Amination: The next step involves the introduction of the amino group. This can be done by reacting the oxazoline intermediate with ammonia or an amine under controlled conditions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: The chlorine atom in the oxazoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while substitution reactions can produce various substituted oxazolines.
Scientific Research Applications
2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The amino acid moiety may facilitate transport across cell membranes or enhance binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid
- 2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)butanoic acid
Uniqueness
2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride is unique due to its specific combination of an amino acid and a chlorinated oxazoline ring
Properties
Molecular Formula |
C5H8Cl2N2O3 |
---|---|
Molecular Weight |
215.03 g/mol |
IUPAC Name |
2-amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C5H7ClN2O3.ClH/c6-3-1-2(11-8-3)4(7)5(9)10;/h2,4H,1,7H2,(H,9,10);1H |
InChI Key |
IXBPTDHBIYEQHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1Cl)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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